S-(2,4,6-Trinitrophenyl) carbonothioate
Description
S-(2,4,6-Trinitrophenyl) carbonothioate is a sulfur-containing nitroaromatic compound characterized by a carbonothioate ester group (-SC(O)O-) attached to a 2,4,6-trinitrophenyl moiety. This structural configuration places it within the family of high-energy materials (HEMs), sharing similarities with trinitrotoluene (TNT) and picric acid. The substitution of oxygen with sulfur in the ester group may alter its electronic structure, reactivity, and stability compared to oxygenated analogs.
Properties
CAS No. |
63014-51-7 |
|---|---|
Molecular Formula |
C7H2N3O8S- |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
(2,4,6-trinitrophenyl)sulfanylformate |
InChI |
InChI=1S/C7H3N3O8S/c11-7(12)19-6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12)/p-1 |
InChI Key |
XVKNYGMSLKCMMM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4,6-Trinitrophenyl) carbonothioate typically involves the reaction of 2,4,6-trinitrophenol with a suitable thiocarbonyl compound. One common method involves the use of O-ethyl S-(2,4,6-trinitrophenyl) thio- and dithiocarbonates, which are synthesized through the reaction of 2,4,6-trinitrophenol with ethyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: S-(2,4,6-Trinitrophenyl) carbonothioate undergoes various chemical reactions, including:
Substitution Reactions: The trinitrophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Alkaline Hydrolysis: Typically performed in aqueous dioxane at 25°C with an ionic strength of 0.2 mol dm–3 (KCl).
Nucleophilic Substitution: Common nucleophiles include thiolate anions and other electron-rich species.
Major Products:
Hydrolysis Products: 2,4,6-Trinitrophenoxide and 2,4,6-trinitrobenzenethiolate ions.
Substitution Products: Various substituted trinitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2,4,6-Trinitrophenyl) carbonothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(2,4,6-Trinitrophenyl) carbonothioate involves the formation of a σ-complex during reactions such as alkaline hydrolysis. The compound’s effects are primarily due to the electron-withdrawing nature of the trinitrophenyl group, which facilitates nucleophilic attack and subsequent reaction steps . The molecular targets and pathways involved include the formation of intermediate complexes and the stabilization of reaction products through resonance and inductive effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparison
The compound’s trinitrophenyl group is a hallmark of many explosives, but the carbonothioate group distinguishes it from conventional nitroaromatics. Key structural analogs include:
| Compound | Functional Group | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| S-(2,4,6-Trinitrophenyl) carbonothioate | -SC(O)O- | ~318* | Sulfur-containing ester |
| TNT | -CH₃ | 227.13 | Methyl group |
| Picric Acid | -OH | 229.10 | Phenolic hydroxyl group |
| S-(4-Nitrophenyl) thioacetate | -SC(O)CH₃ | 197.23 | Acetylated thioester |
*Estimated based on atomic composition.
This could influence sensitivity to thermal or mechanical stimuli .
Detonation Velocity and Energetic Performance
Using the detonation velocity model from Türker (2010), which correlates total energy ($E{\text{total}}$) and molecular weight ($M$) to velocity ($V{\text{D}}$) via $V{\text{D}}^2 = k \cdot E{\text{total}} / M$, hypothetical performance can be estimated. For example:
| Compound | $E_{\text{total}}$ (DFT, kcal/mol)* | $M$ (g/mol) | Predicted $V_{\text{D}}$ (m/s)* |
|---|---|---|---|
| TNT | ~300 (literature) | 227.13 | 6,900 |
| This compound | ~350 (hypothetical) | ~318 | ~6,200 |
*Assumes $E_{\text{total}}$ is derived from DFT methods (e.g., UB3LYP/6-31G(d)) as in Türker’s model .
The lower predicted $V_{\text{D}}$ compared to TNT stems from higher molecular weight, offsetting increased energy density. However, this remains speculative without direct DFT calculations.
Thermal and Chemical Stability
Thioesters are generally less thermally stable than oxygen esters due to weaker C-S bonds. For instance, S-(4-nitrophenyl) thioacetate decomposes at ~120°C, whereas its oxygen analog (4-nitrophenyl acetate) is stable up to ~200°C. Extending this trend, this compound may exhibit higher sensitivity, posing challenges for storage and handling .
Table 1: Comparative Properties of Nitroaromatic Compounds
| Property | This compound | TNT | Picric Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~318 | 227.13 | 229.10 |
| Predicted $V_{\text{D}}$ (m/s) | ~6,200 | 6,900 | 7,300 |
| Thermal Stability (°C) | <150 (hypothetical) | 240 | 300 |
| Sensitivity | High (inferred) | Low | Moderate |
Key Observations:
Energetic Performance : Lower detonation velocity than TNT due to molecular weight trade-offs .
Stability : Reduced thermal stability compared to oxygenated analogs, limiting practical applications .
Reactivity : Sulfur’s electron-withdrawing effects may enhance susceptibility to nucleophilic attack, influencing decomposition pathways .
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